molecular formula C18H16N2O2 B14723087 [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone CAS No. 6310-00-5

[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone

Cat. No.: B14723087
CAS No.: 6310-00-5
M. Wt: 292.3 g/mol
InChI Key: VEMLAANGXZOPRV-UHFFFAOYSA-N
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Description

[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone is a complex organic compound characterized by the presence of aziridine groups attached to a phenyl ring. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, making this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone typically involves the reaction of aziridine with a phenyl-substituted carbonyl compound. The reaction conditions often require a catalyst to facilitate the formation of the aziridine ring. Common catalysts include Lewis acids such as boron trifluoride etherate. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form oxaziridines.

    Reduction: Reduction of the carbonyl group can yield secondary amines.

    Substitution: The aziridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxaziridines

    Reduction: Secondary amines

    Substitution: Various substituted aziridines

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it suitable for various organic transformations.

Biology

In biological research, this compound can be used to study the reactivity of aziridine rings in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone involves the interaction of its aziridine rings with various molecular targets The aziridine rings can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles in biological systems

Comparison with Similar Compounds

Similar Compounds

  • [4-(Aziridine-1-carbonyl)phenyl]methanone
  • [4-(Aziridine-1-carbonyl)phenyl]phenylmethanone

Uniqueness

The presence of multiple aziridine rings in [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone makes it more reactive compared to similar compounds with fewer aziridine groups. This increased reactivity enhances its utility in various chemical and biological applications.

Properties

CAS No.

6310-00-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

[4-[4-(aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone

InChI

InChI=1S/C18H16N2O2/c21-17(19-9-10-19)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(22)20-11-12-20/h1-8H,9-12H2

InChI Key

VEMLAANGXZOPRV-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CC4

Origin of Product

United States

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